molecular formula C20H30N2O B2383233 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide CAS No. 954079-18-6

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2383233
CAS No.: 954079-18-6
M. Wt: 314.473
InChI Key: ABDOWMMBULLMBZ-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide is a synthetic azacyclic compound of significant interest in pharmacological research, particularly in the study of serotonin receptor systems . Its molecular structure, which incorporates a piperidine core substituted with a cyclopentyl group and a meta-methylphenylacetamide side chain, is characteristic of ligands designed to interact with central nervous system targets . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are investigating this compound for its potential role in studying serotonin-mediated pathways . The structural analogy to other piperidine-based compounds suggests it may serve as a valuable chemical tool for exploring neurological disorders, psychiatric conditions, and sleep-related diseases . As with all research chemicals, this product is strictly for laboratory investigation. It is not for human or veterinary consumption. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-16-5-4-6-18(13-16)14-20(23)21-15-17-9-11-22(12-10-17)19-7-2-3-8-19/h4-6,13,17,19H,2-3,7-12,14-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDOWMMBULLMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide, also known by its CAS number 953260-20-3, is a compound of significant interest in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H30N2O2C_{19}H_{30}N_{2}O_{2}, with a molecular weight of 350.5 g/mol. The compound features a cyclopentylpiperidine moiety linked to a 3-methylphenyl group through an acetamide functional group.

Structural Representation

PropertyValue
CAS Number 953260-20-3
Molecular Formula C19H30N2O2
Molecular Weight 350.5 g/mol
Chemical Structure Chemical Structure

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as:

  • Receptor Modulator: The compound may act on neurotransmitter receptors, influencing central nervous system (CNS) activity.
  • Enzyme Inhibitor: It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound, focusing on its efficacy in preclinical models. Key findings include:

  • Analgesic Effects: Demonstrated significant pain relief in animal models, suggesting potential use in pain management therapies.
  • Anti-inflammatory Properties: Exhibited reduced inflammation markers in vitro and in vivo, indicating possible applications in treating inflammatory diseases.

Study 1: Analgesic Efficacy

A study conducted on rats evaluated the analgesic properties of this compound using the formalin test. The results indicated a dose-dependent reduction in pain response compared to controls, highlighting its potential as an analgesic agent.

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of the compound resulted in significant decreases in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha). This suggests that the compound may modulate inflammatory pathways effectively.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

Compound NameCAS NumberBiological Activity
N-Methyl-N-(3-methylphenyl)acetamide220768Moderate analgesic effects
2-Chloro-N-(4-methylphenyl)acetamide16634-82-5Antimicrobial properties
3-Chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide952984-37-1Potential enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Structural and Functional Analogues

The following table summarizes key structural features and inferred properties of the target compound and related derivatives:

Compound Name Key Substituents Structural Features Potential Properties/Activities Reference
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide Cyclopentylpiperidinylmethyl, 3-methylphenyl Piperidine ring, acetamide Likely CNS activity (analogy to fentanyl derivatives) -
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide) Phenethylpiperidinyl, phenyl Piperidine ring, acetamide Potent opioid analgesic; high receptor affinity
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoroindolinylidene, pyridinyl Indolinylidene, acetamide Reported bioactivity (value: 5.797)
N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide Hydroxynaphthyl, 3-methylphenyl Naphthyl hydroxyl, acetamide Enhanced hydrogen bonding; crystallinity
2-[[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]thio]-N-(3-methylphenyl)acetamide Pyridinylsulfanyl, cyano, CF3 Sulfanyl bridge, electron-withdrawing groups Altered electronic properties; metabolic stability

Key Comparative Insights

Piperidine-Based Analogs
  • Acetyl Fentanyl (): The phenethyl group on acetyl fentanyl’s piperidine ring enhances µ-opioid receptor binding, contributing to its high potency.
  • Crystallographic Trends: Structural studies of related acetamides (e.g., ) highlight that substituents like hydroxyl groups () or bromophenyl rings () influence molecular packing and hydrogen-bonding networks, which could affect solubility and bioavailability. The target compound’s lack of polar groups may reduce solubility compared to hydroxylated analogs .
Aromatic and Heterocyclic Modifications
  • Indolinylidene Derivatives (): Compounds with (E)-configured indolinylidene cores exhibit moderate bioactivity (e.g., entry 46: 5.797), likely due to planar conjugation enhancing target interactions. The target compound’s flexible cyclopentylpiperidine moiety may instead favor binding to less rigid receptors .
  • Sulfanyl and Electron-Withdrawing Groups (): The sulfanyl bridge and trifluoromethyl group in ’s compound increase metabolic stability and electronic polarization. The target compound’s simpler structure may prioritize passive diffusion across membranes .
Pharmacological Implications
  • Opioid Receptor Specificity: Acetyl fentanyl’s phenethyl group is critical for its opioid activity. Substituting cyclopentyl may redirect selectivity toward non-opioid targets, such as sigma or NMDA receptors, as seen in other piperidine derivatives.

Q & A

Q. What are the recommended synthetic routes for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of cyclopentylpiperidine derivatives with bromoacetamide intermediates under reflux in ethanol or DMF, using potassium carbonate as a base to deprotonate amines .
  • Step 2: Coupling with 3-methylphenylacetic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .
  • Optimization: Reaction yields improve with inert atmospheres (N₂/Ar) and molecular sieves to scavenge water. Purity is enhanced via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Q. How is structural characterization of this compound validated in academic research?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of cyclopentyl (δ 1.5–2.1 ppm, multiplet), piperidinyl (δ 2.5–3.0 ppm), and 3-methylphenyl (δ 2.3 ppm, singlet) moieties. Aromatic protons appear at δ 6.8–7.2 ppm .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight (C₂₀H₂₈N₂O₂: 352.45 g/mol) .
  • X-ray Crystallography: Used to resolve ambiguities in stereochemistry, particularly for the cyclopentyl-piperidine junction (e.g., chair vs. boat conformations) .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

  • In vitro Screening:
    • Enzyme Inhibition: Dose-dependent assays against acetylcholinesterase or kinases (IC₅₀ determination via fluorometric/colorimetric methods) .
    • Cell Viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
  • Binding Studies: Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity (e.g., KD values for receptor-ligand interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variability in:

  • Assay Conditions: Standardize parameters (e.g., pH, temperature, DMSO concentration) to minimize artifacts. For example, DMSO >1% may non-specifically inhibit enzymes .
  • Purity Verification: Use HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to confirm ≥98% purity. Impurities >2% can skew dose-response curves .
  • Target Selectivity: Perform counter-screens against related enzymes/receptors (e.g., kinase panel profiling) to rule off-target effects .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., binding free energy calculations for the acetamide group with catalytic residues) .
  • MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess conformational stability of the cyclopentyl-piperidine moiety in aqueous/lipid bilayers .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability or toxicity .

Q. How can researchers elucidate the metabolic stability and in vivo pharmacokinetics of this compound?

Methodological Answer:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 isoforms involved in metabolism are identified using isoform-specific inhibitors .
  • Pharmacokinetic Profiling:
    • IV/PO Administration: Plasma samples analyzed at 0.5, 1, 2, 4, 8, 24 h post-dose to calculate AUC, Cmax, and t₁/₂ .
    • Tissue Distribution: Radiolabeled compound (¹⁴C) tracked in organs (e.g., brain penetration assessed via brain/plasma ratio) .

Q. What strategies mitigate solubility challenges during formulation for in vivo studies?

Methodological Answer:

  • Co-solvents: Use 10% β-cyclodextrin in PBS or 5% Cremophor EL to enhance aqueous solubility .
  • Salt Formation: React with HCl or maleic acid to generate water-soluble salts (e.g., hydrochloride salt increases solubility by 10-fold) .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 80–120 nm via dynamic light scattering) for sustained release .

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